(3R,5R)-3,5-Di-tert-butyloxolan-2-one
Description
(3R,5R)-3,5-Di-tert-butyloxolan-2-one is a chiral cyclic carbonate characterized by a five-membered oxolan-2-one (cyclic carbonate) ring substituted with two bulky tert-butyl groups at the 3R and 5R positions. This sterically hindered structure confers unique physicochemical properties, such as high lipophilicity and rigidity, making it valuable in asymmetric synthesis, polymer chemistry, and as a chiral auxiliary or ligand in catalytic systems. Its stereochemical configuration is critical for enantioselective applications, where the tert-butyl groups influence reaction pathways by imposing steric constraints.
Properties
CAS No. |
55091-70-8 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(3R,5R)-3,5-ditert-butyloxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)8-7-9(12(4,5)6)14-10(8)13/h8-9H,7H2,1-6H3/t8-,9+/m0/s1 |
InChI Key |
PQYJERJPVVNKGJ-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1C[C@@H](OC1=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1CC(OC1=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-Di-tert-butyloxolan-2-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the condensation of 1-t-butoxy-1,3-dimethylsiloxy-1,3-butadiene with 3-phthaloyl imino propionaldehyde under the influence of a chiral catalyst. The resulting chiral compound is then reduced using a carboxylic chiral reducing agent to obtain the target compound .
Industrial Production Methods
Industrial production of (3R,5R)-3,5-Di-tert-butyloxolan-2-one focuses on optimizing the synthesis process to ensure high yield and purity. The use of flow microreactor systems has been explored to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, streamlining the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3,5-Di-tert-butyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxolane ring or the tert-butyl groups.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3R,5R)-3,5-Di-tert-butyloxolan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are used in studying enzyme mechanisms and metabolic pathways.
Medicine: It is involved in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,5R)-3,5-Di-tert-butyloxolan-2-one involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved depend on the specific application, such as inhibiting enzyme activity or altering receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Related Compounds
Below is a comparative analysis based on structural motifs, functional roles, and applications.
Structural Analogues: Cyclic Carbonates vs. Nitrogen-Containing Heterocycles
(3R,5R)-3,5-Di-tert-butyloxolan-2-one belongs to the cyclic carbonate family, whereas compounds like BR13 (a pipecolic acid derivative) and bulgecinine (a deoxy pyrrolidine) are nitrogen-containing heterocycles. Key differences include:
The tert-butyl groups in (3R,5R)-3,5-Di-tert-butyloxolan-2-one enhance steric hindrance, favoring applications in stereoselective synthesis, unlike BR13 or bulgecinine, which rely on polar functional groups (e.g., hydroxyl, amino) for enzyme interaction.
Functional Analogues: Steric vs. Hydrogen-Bonding Effects
Compounds like 7a-epialexaflorine and the title compound in adopt distinct conformations due to substituent effects. For example:
- The title compound in (a trihydroxypyrrolidine) forms extensive hydrogen-bonding networks, critical for its glycosidase inhibition.
- In contrast, (3R,5R)-3,5-Di-tert-butyloxolan-2-one lacks hydrogen-bond donors, relying on steric effects for reactivity modulation.
This divergence underscores how structural features dictate functional roles: hydrogen-bonding enables biological activity in sugar mimics, while steric bulk directs synthetic utility in carbonates.
Research Findings and Data
Thermal and Solubility Properties
While specific data for (3R,5R)-3,5-Di-tert-butyloxolan-2-one are absent in the evidence, its tert-butyl groups predict:
- High thermal stability (decomposition >200°C).
- Low polarity, leading to solubility in nonpolar solvents (e.g., toluene, dichloromethane).
Comparatively, BR13 and bulgecinine exhibit higher solubility in polar solvents (water, methanol) due to hydrophilic substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
